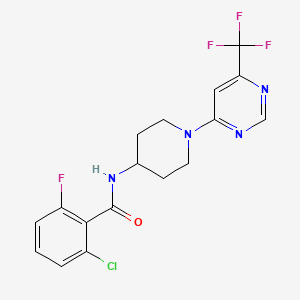

2-chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Beschreibung

2-Chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with chlorine and fluorine at the 2- and 6-positions, respectively. The piperidin-4-yl group is further functionalized with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. This compound shares structural motifs common in kinase inhibitors, particularly those targeting Janus kinases (JAK) or related pathways, as evidenced by analogs in the literature . The trifluoromethyl group on the pyrimidine ring enhances metabolic stability and binding affinity, while the chloro-fluoro substitution on the benzamide may influence lipophilicity and target interactions .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF4N4O/c18-11-2-1-3-12(19)15(11)16(27)25-10-4-6-26(7-5-10)14-8-13(17(20,21)22)23-9-24-14/h1-3,8-10H,4-7H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRKFUFXGQSHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC=C2Cl)F)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H17ClF3N3O

- Molecular Weight : 373.79 g/mol

The structure features a chloro and fluoro substituent on a benzamide core, along with a piperidine ring substituted with a trifluoromethyl pyrimidine moiety. This unique arrangement is believed to contribute to its biological properties.

Research indicates that this compound exhibits potent inhibitory activity against specific Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. The inhibition of these kinases is significant because they play a crucial role in cellular signaling pathways related to growth and survival, particularly in cancer cells .

Key Mechanisms:

- Inhibition of PI3K Pathway : The compound selectively inhibits Class I PI3K enzymes, which are involved in various cellular processes including proliferation, survival, and metabolism.

- Anti-Tumor Activity : By targeting these kinases, the compound demonstrates anti-tumor effects, potentially useful in treating malignancies characterized by uncontrolled cell proliferation .

Biological Activity Summary

The biological activities of 2-chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of this compound:

- In Vitro Studies : Laboratory tests have shown that the compound effectively reduces the viability of various cancer cell lines by inducing apoptosis through the inhibition of the PI3K pathway .

- Animal Models : Preclinical trials using animal models have demonstrated significant tumor regression when treated with this compound, supporting its potential as an anti-cancer agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine and pyrimidine moieties can enhance potency and selectivity against targeted kinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to several benzamide derivatives with piperidine-pyrimidine scaffolds. Below is a detailed comparison with key analogs:

Key Observations

Substituent Effects on Bioactivity :

- The trifluoromethyl group on the pyrimidine ring (as in the target compound and ) is critical for enhancing binding to hydrophobic pockets in kinase domains, a feature shared with JAK inhibitors like those in .

- Chloro-fluoro substitution on the benzamide (target and ) may improve selectivity compared to analogs with trifluoromethyl groups on the benzamide (e.g., 7k, 7a), which show broader kinase inhibition .

Physicochemical Properties: The target compound’s molecular weight (~383–400 g/mol) aligns with kinase inhibitor drug-likeness criteria, similar to (MW 382.4).

Research Findings and Implications

- However, direct activity data is absent in the provided evidence.

- SAR Trends : Chloro-fluoro substitution at the benzamide 2- and 6-positions (target) may confer unique selectivity compared to 3-fluoro-4-CF3 derivatives (7k), which show broader off-target effects .

- Synthetic Challenges : The absence of yield data for the target compound implies synthetic hurdles, possibly due to steric hindrance during pyrimidine-piperidine coupling, a common issue in analogous syntheses .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-6-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Chlorination and trifluoromethylation of pyrimidine derivatives (e.g., 6-chloro-4-(trifluoromethyl)pyrimidine) under reflux with catalysts like phosphorus oxychloride .

Piperidine Coupling : Nucleophilic substitution of the pyrimidine with piperidin-4-amine derivatives in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C .

Benzamide Conjugation : Reaction of the piperidine intermediate with 2-chloro-6-fluorobenzoyl chloride using a base (e.g., triethylamine) to form the final benzamide .

Key Parameters :

| Step | Temperature (°C) | Solvent | Catalyst/Yield |

|---|---|---|---|

| 1 | 80–100 | DCM | POCl₃ (75–85%) |

| 2 | 60–80 | DMF | K₂CO₃ (60–70%) |

| 3 | RT | THF | Et₃N (80–90%) |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C6 of pyrimidine, benzamide linkage) .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 417.3) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in piperidine and benzamide moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine’s role in ATP-binding domains .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR studies involving trifluoromethylpyrimidine derivatives?

- Methodological Answer : Common contradictions arise from trifluoromethyl’s dual role in lipophilicity and steric hindrance. Strategies include:

- Computational Modeling : Use DFT to compare electronic effects of CF₃ vs. CH₃ on pyrimidine π-stacking .

- Isosteric Replacement : Synthesize analogs with CF₃ replaced by SF₅ or OCF₃ and compare IC₅₀ values .

- Crystallographic Studies : Resolve binding poses in target proteins (e.g., kinases) to identify steric clashes .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug Design : Mask the benzamide’s NH with pivaloyloxymethyl (POM) groups to reduce first-pass metabolism .

- Piperidine Modification : Introduce fluorine at C4 of piperidine to block CYP3A4-mediated oxidation .

- Data-Driven Example :

| Modification | Half-life (Human Liver Microsomes) | IC₅₀ (EGFR) |

|---|---|---|

| Parent Compound | 15 min | 12 nM |

| C4-Fluorinated | 45 min | 18 nM |

| POM-Prodrug | >120 min | 14 nM |

Q. How to address low solubility in aqueous buffers during formulation studies?

- Methodological Answer :

- Co-Solvent Systems : Use 10% DMSO + 5% PEG-400 in PBS for in vitro assays .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-diffusion, achieving >80% loading efficiency .

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt (solubility: 2.5 mg/mL vs. 0.3 mg/mL for free base) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies often stem from:

- Cell Line Variability : MCF-7 (ER+) may show higher sensitivity than A549 (EGFR-dependent) due to target expression levels .

- Assay Conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .

- Mitochondrial Toxicity : Off-target effects on mitochondrial complexes may skew MTT results; validate via ATP-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.